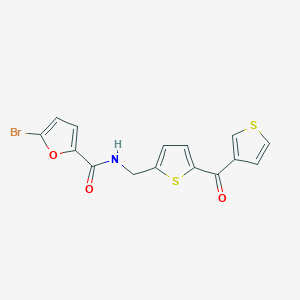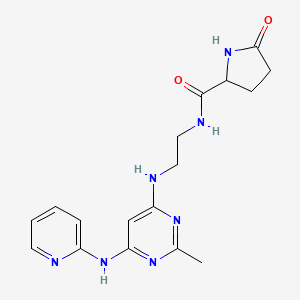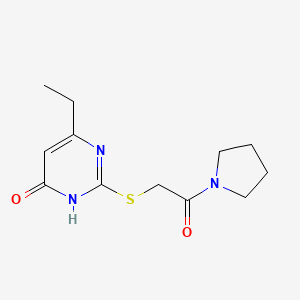![molecular formula C20H15ClN2O3 B2697362 [4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate CAS No. 878106-60-6](/img/structure/B2697362.png)
[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate is a chemical compound known for its distinctive structure, which comprises a phenylcarbamoyl group, a chloropyridine ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate involves several key steps. A common method includes the reaction between [4-(Phenylcarbamoyl)phenyl]methanol and 6-chloropyridine-3-carboxylic acid under esterification conditions. The reaction typically requires a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate ester formation. The mixture is refluxed in an appropriate solvent, such as toluene or dichloromethane, to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and process optimization techniques ensures consistent product quality and cost-effectiveness. Key parameters, such as reaction temperature, pressure, and solvent composition, are carefully controlled to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate undergoes a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: : Substitution reactions often occur at the phenylcarbamoyl or chloropyridine moieties, leading to a range of substituted derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), often used under acidic conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under controlled conditions to achieve selective reductions.
Substitution: : Various nucleophiles, such as amines or thiols, can be introduced under mild heating and in the presence of base catalysts like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions result in a diverse array of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate serves as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutics.
Medicine
In the medical field, researchers explore the use of this compound in developing drugs for treating diseases. Its ability to modulate biological pathways and targets is of particular interest in the treatment of cancer, infectious diseases, and neurological disorders.
Industry
Industrially, the compound finds applications in producing specialty chemicals, polymers, and agrochemicals. Its versatility and reactivity enable its use in creating high-performance materials and active ingredients for various products.
Mechanism of Action
The mechanism by which [4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate exerts its effects involves binding to specific molecular targets and modulating biological pathways. The phenylcarbamoyl and chloropyridine moieties interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, in pharmacological contexts, the compound may inhibit enzyme activity or alter signal transduction pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Other Compounds
When compared to similar compounds, [4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate stands out due to its unique combination of functional groups and chemical reactivity. While other compounds may share some structural features, the specific arrangement of phenylcarbamoyl, methyl, and chloropyridine groups confers distinct properties.
Similar Compounds
[4-(Carbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate
[4-(Phenylcarbamoyl)phenyl]methyl 6-bromopyridine-3-carboxylate
[4-(Phenylcarbamoyl)phenyl]ethyl 6-chloropyridine-3-carboxylate
Properties
IUPAC Name |
[4-(phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-18-11-10-16(12-22-18)20(25)26-13-14-6-8-15(9-7-14)19(24)23-17-4-2-1-3-5-17/h1-12H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOIFJUCEHHSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]prop-2-enamide](/img/structure/B2697280.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2697284.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697285.png)
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanone](/img/structure/B2697288.png)
![1-methyl-4-{4-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2697289.png)
![N-[(1-ethylcyclopropyl)methyl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2697290.png)
![2-(4-(benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2697291.png)
![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2697293.png)
![(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid](/img/structure/B2697295.png)
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid](/img/structure/B2697296.png)



